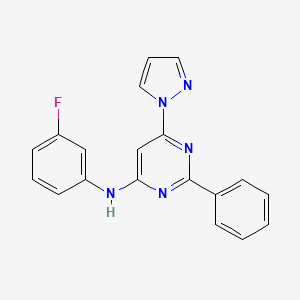
N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is known to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), which is an enzyme involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases, including asthma, arthritis, and psoriasis. Therefore, FLAP inhibitors have attracted significant attention as potential therapeutic agents for the treatment of these diseases.
Mécanisme D'action
The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (this compound), which is an enzyme involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases. By inhibiting the activity of this compound, the this compound inhibitor reduces the production of leukotrienes and attenuates the inflammatory response.
Biochemical and Physiological Effects:
The this compound inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, this compound inhibitors have been shown to reduce the production of leukotrienes, which are known to cause bronchoconstriction, airway inflammation, and mucus production in asthma. Moreover, this compound inhibitors have also been shown to inhibit the production of cytokines, chemokines, and other inflammatory mediators, which play a crucial role in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied, and its mechanism of action is well-understood. Moreover, this compound inhibitors have been shown to have a synergistic effect with other anti-inflammatory drugs, which makes them a potential candidate for combination therapy. However, one of the limitations is that the this compound inhibitor is not very selective, and it may inhibit the activity of other enzymes involved in the arachidonic acid pathway. Therefore, it is essential to use appropriate controls and assays to ensure the specificity of the this compound inhibitor.
Orientations Futures
There are several future directions for the research on N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitors. One of the directions is to develop more selective and potent this compound inhibitors that can be used for the treatment of various inflammatory diseases. Moreover, it is essential to investigate the potential side effects of this compound inhibitors and their long-term safety profile. Furthermore, the efficacy of this compound inhibitors in combination with other anti-inflammatory drugs should be investigated in clinical trials. Finally, it is essential to identify new targets in the arachidonic acid pathway that can be targeted by small molecules for the treatment of inflammatory diseases.
Conclusion:
This compound, also known as this compound inhibitor, is a promising compound with potential therapeutic applications in various inflammatory diseases. The this compound inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (this compound), which is an enzyme involved in the production of leukotrienes. The this compound inhibitor has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound inhibitors. Overall, the this compound inhibitor is a promising candidate for the development of new anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 3-fluoroaniline, benzaldehyde, and 1H-pyrazole-1-carboxamidine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which involve the formation of Schiff base and subsequent cyclization to form the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been proposed to improve the yield and purity of the product.
Applications De Recherche Scientifique
The N-(3-fluorophenyl)-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory diseases. Several preclinical studies have demonstrated the efficacy of this compound inhibitors in reducing the production of leukotrienes and attenuating the inflammatory response in animal models of asthma, arthritis, and psoriasis. Moreover, this compound inhibitors have also been shown to have a synergistic effect with other anti-inflammatory drugs, such as corticosteroids and nonsteroidal anti-inflammatory drugs (NSAIDs).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5/c20-15-8-4-9-16(12-15)22-17-13-18(25-11-5-10-21-25)24-19(23-17)14-6-2-1-3-7-14/h1-13H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUMIAOKKHCCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N3C=CC=N3)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)
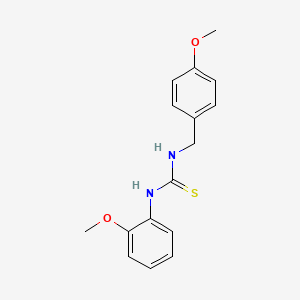

![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)
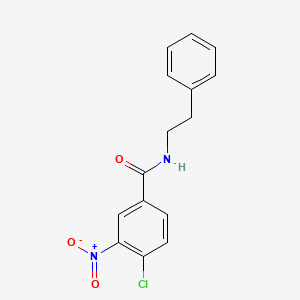

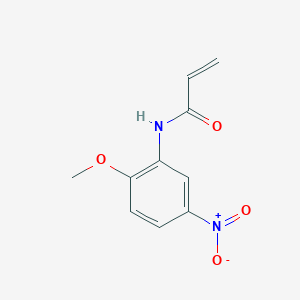
![4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)
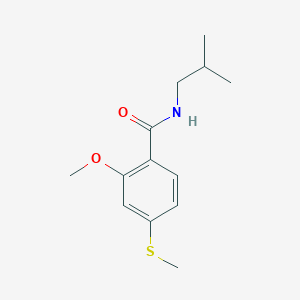
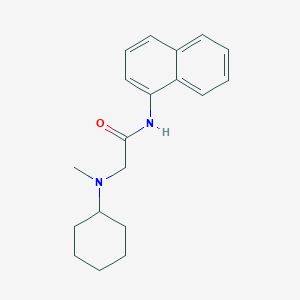
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)